(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide
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Overview
Description
2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
The synthesis of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves multiple steps. One common method includes the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively involving the C1=O carbonyl group . The reduction products are then condensed with aldehydes and acetone to afford new derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo-derivatives.
Reduction: The reduction of the carbonyl group is a key step in its synthesis.
Substitution: It can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrazine hydrate for reduction and aldehydes for condensation reactions. The major products formed from these reactions are typically new pyrroloquinoline derivatives with different functional groups.
Scientific Research Applications
2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticoagulant activity by inhibiting blood coagulation factors Xa and XIa.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It has shown potential as an antibacterial and antitumor agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its anticoagulant activity is due to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure and have been studied for their biological activities.
Thiazole derivatives: These compounds have been synthesized by reacting pyrroloquinoline derivatives with α-halocarbonyl compounds.
The uniqueness of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-[(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]guanidine |
InChI |
InChI=1S/C16H19N5O2/c1-8-7-16(2,3)21-13-10(8)5-9(23-4)6-11(13)12(14(21)22)19-20-15(17)18/h5-7,22H,1-4H3,(H3,17,18) |
InChI Key |
SDJLOBJKQUTGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=N)N)(C)C |
Origin of Product |
United States |
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